BENGHE Foundational & Exploratory

Check Availability & Pricing

Physical and chemical properties of 5-Methyl-
1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

5-Methyl-1H-pyrazolo[4, 3-
Compound Name:
bjpyridine

Cat. No.: B1359045

An In-depth Technical Guide to 5-Methyl-1H-
pyrazolo[4,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic organic compound belonging to the
pyrazolopyridine class. These structures are of significant interest in medicinal chemistry due to
their structural similarity to purine bases, making them valuable scaffolds for interacting with a
variety of biological targets. The pyrazolo[4,3-b]pyridine core, in particular, has been identified
as a promising framework for the development of kinase inhibitors and other therapeutic
agents. This technical guide provides a comprehensive overview of the known physical and
chemical properties of 5-Methyl-1H-pyrazolo[4,3-b]pyridine, detailed experimental protocols
for its synthesis, and insights into its biological activities.

Physical and Chemical Properties

A summary of the key physical and chemical identifiers for 5-Methyl-1H-pyrazolo[4,3-
b]pyridine is provided below. It is important to note that while some experimental data for
related compounds is available, specific experimental values for the target compound are
limited.
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Table 1: Physical and Chemical Properties of 5-Methyl-1H-pyrazolo[4,3-b]pyridine

Property Value Source
CAS Number 52090-69-4

Molecular Formula C7H7Ns

Molecular Weight 133.15 g/mol [1]
IUPAC Name E]-;r;:itgilt;lH-pyrazolo[4,3- 2]
Canonical SMILES CC1=CC=C2NN=CC2=N1 [2]

InChl=1S/C7H7N3/c1-5-2-3-6-
InChl 7(9-5)4-8-10-6/h2-4H,1H3, 2]
(H,8,10)

Not available. A related

compound, 1-Methyl-1H-

Melting Point pyrazolo[3,4-d]pyrimidin-4(5H)-
one, has a melting point of
440-442 K.

Boiling Point Not available.

Expected to be soluble in polar

Solubility organic solvents like DMSO
and DMF.
pKa Not available.
LogP (predicted) 0.596 [2]

Spectral Data

Detailed experimental spectral data for 5-Methyl-1H-pyrazolo[4,3-b]pyridine is not readily
available in the surveyed literature. However, data from closely related substituted
pyrazolo[4,3-b]pyridines can provide valuable insights into the expected spectral
characteristics.
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Table 2: Predicted and Representative Spectral Data

Spectrum

Predicted/Representative Data

1H NMR

Expected signals for aromatic protons on the
pyridine and pyrazole rings, and a singlet for the
methyl group. For example, in ethyl 1-(4-methyl-
2-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-
b]pyridine-3-carboxylate, the methyl group
appears as a singlet at 6 2.60 ppm.[3]

13C NMR

Expected signals for the carbon atoms of the
fused heterocyclic rings and the methyl group.
In the aforementioned related compound, the

methyl carbon appears at 6 21.4 ppm.[3]

Infrared (IR)

Characteristic peaks for C-H, C=C, C=N, and N-
H stretching and bending vibrations are

expected.

Mass Spectrometry (MS)

The molecular ion peak (M+) is expected at m/z
= 133. Fragmentation may involve the loss of
the methyl group or cleavage of the heterocyclic

rings.

Experimental Protocols

While a specific protocol for the synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridine was not

found, a general and efficient method for the synthesis of substituted pyrazolo[4,3-b]pyridines

has been developed.[3] This protocol can be adapted for the synthesis of the target compound.

Experimental Workflow: Synthesis of Pyrazolo[4,3-b]pyridines

Detailed Methodology (Adapted from[3])

General synthesis of pyrazolo[4,3-b]pyridines.

o Step 1: Synthesis of the Pyridin-2-yl keto ester (SNAr Reaction)
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o To a solution of a substituted 2-chloro-3-nitropyridine in an appropriate solvent (e.g., THF),
add a base (e.g., NaH) at a reduced temperature.

o Slowly add ethyl acetoacetate to the reaction mixture.

o Allow the reaction to proceed at room temperature or with gentle heating until completion,
as monitored by TLC.

o Work up the reaction mixture to isolate the pyridin-2-yl keto ester.

o Step 2: Synthesis of the Pyrazolo[4,3-b]pyridine (Modified Japp-Klingemann Reaction)

o Dissolve the pyridin-2-yl keto ester and an appropriate arenediazonium tosylate in a
suitable solvent (e.g., ethanol).

o Add a base, such as pyridine, followed by a secondary amine like pyrrolidine.

o Stir the reaction mixture at room temperature or with gentle heating. The reaction involves
azo-coupling, deacylation, and pyrazole ring annulation.

o Upon completion, the product can be isolated and purified using standard techniques such
as column chromatography.

Biological Activity and Signaling Pathways

Derivatives of 5-Methyl-1H-pyrazolo[4,3-b]pyridine have been investigated as small-molecule
inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1)
signaling pathway, a critical immune checkpoint in cancer therapy.[4]

Mechanism of Action: PD-1/PD-L1 Inhibition

Small-molecule inhibitors based on the pyrazolopyridine scaffold are thought to function by
inducing the dimerization of PD-L1.[5][6] This dimerization prevents the interaction of PD-L1
with its receptor, PD-1, on T-cells. The blockage of this interaction abrogates the inhibitory
signal, thereby restoring T-cell activation and promoting an anti-tumor immune response.

Signaling Pathway Diagram: PD-1/PD-L1 Inhibition by 5-Methyl-1H-pyrazolo[4,3-b]pyridine
Derivative
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Inhibition of the PD-1/PD-L1 pathway.

Conclusion

5-Methyl-1H-pyrazolo[4,3-b]pyridine represents a molecule of considerable interest for its
potential applications in drug discovery, particularly in the field of cancer immunotherapy. While
comprehensive experimental data for this specific compound remains somewhat elusive, the
information available for related structures provides a solid foundation for further research and
development. The synthetic methodologies are established, and the mechanism of action for its
derivatives as PD-1/PD-L1 inhibitors is an active area of investigation. This guide serves as a
valuable resource for scientists and researchers working with this and similar heterocyclic

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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